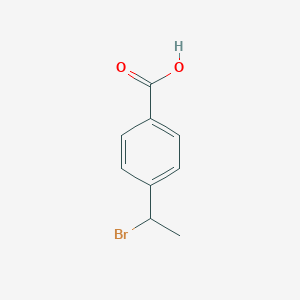

4-(1-Bromoethyl)benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives, including those similar to 4-(1-Bromoethyl)benzoic acid, often involves multistep chemical reactions. For instance, a related compound, 4-octanoxy benzoic acid, was synthesized from 1-bromooctane and methyl o-hydroxybenzoate, highlighting a typical approach to synthesizing benzoic acid derivatives through halogenated intermediates and esterification reactions (Wang Wen-bo, 2005). Similarly, the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, though not a benzoic acid derivative, demonstrate the use of brominated precursors in synthetic chemistry (Liang Zuo-qi, 2015).

Molecular Structure Analysis

The structural analysis of benzoic acid derivatives, including bromo-substituted compounds, often involves spectroscopic and computational methods. A study on 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into molecular parameters, vibrational analysis, and chemical reactivity descriptors, using DFT calculations and spectroscopic techniques (S. Yadav et al., 2022). These methodologies are crucial for understanding the geometric and electronic structure of benzoic acid derivatives.

Chemical Reactions and Properties

Research on benzoic acid derivatives encompasses studies on their chemical reactivity, including synthesis pathways and reaction mechanisms. For example, the synthesis of 4-(1-Azi-2,2,2-trifluoroethyl)benzoic Acid illustrated the generation of carbene upon irradiation, indicating a method for introducing functional groups into benzoic acid frameworks (M. Nassal, 1983).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of chemical compounds. Investigations into the crystal structures of bromo–hydroxy–benzoic acid derivatives have revealed how intermolecular interactions, including hydrogen bonding and halogen bonds, influence the material's properties (P. A. Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, such as acidity, reactivity towards nucleophiles, and electrophiles, play a crucial role in their applications. The reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid, including ionization energy and electrophilicity, provide insights into its chemical behavior and potential for further functionalization (S. Yadav et al., 2022).

Scientific Research Applications

Synthesis of Pyrrole and Pyrrolidine Compounds : It is used in the synthesis of pyrrole and pyrrolidine compounds that exhibit antibacterial and antifungal activities (Mehta, 2013).

Preparation of Cationic Cellulose Nanocrystals : The compound is employed in a one-pot reaction to create cationic cellulose nanocrystals, which helps to achieve higher grafting density while preserving the nanocrystal's crystallinity (Jasmani et al., 2013).

Synthesis of Schiff Base Compounds : It is instrumental in the synthesis of new Schiff base compounds and their subsequent evaluation for biological activity against bacteria (Radi et al., 2019).

Chemistry Education : The compound is used in the synthesis of projects for chemistry students, demonstrating its educational value (Lammintausta & Neuvonen, 2008).

Organic Synthesis and Catalysis : Its dihydrochloride variant has potential applications in organic synthesis and catalysis (Xiao-qin, 2010).

Diabetes Therapy : As an intermediate in the synthesis of SGLT2 inhibitors, it plays a role in preclinical and phase I studies for diabetes therapy (Zhang et al., 2022).

Pharmaceutical Research : Benzoic acid, the parent compound, is a model compound for drug substances, with its phase behavior being crucial for stability and solubility in pharmaceutical mixtures (Reschke et al., 2016).

Fibrinolytic Agents : There is potential biological interest in its use as fibrinolytic agents (Loeffler & Delorefice, 1975).

Photophysical Properties in Lanthanide Coordination Compounds : Derivatives of 4-benzyloxy benzoic acid are used as ligands in these compounds, influencing their luminescent properties (Sivakumar et al., 2010).

Polymer Science : Its alkali salts are involved in thermal reactions to produce specific graft copolymers (Inoki et al., 1996).

Environmental Remediation : Molecularly imprinted polymers synthesized using ionic liquids and graphene oxide effectively remove 4-hydroxy benzoic acid, a contaminant common in various industries (Das et al., 2021).

Safety and Hazards

4-(1-Bromoethyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

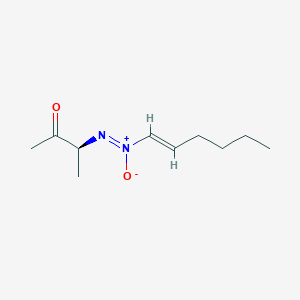

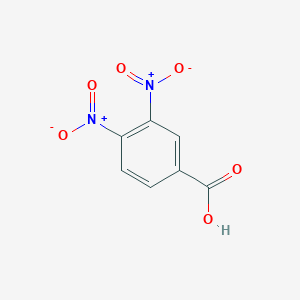

4-(1-Bromoethyl)benzoic acid is a unique chemical compound with the molecular formula C9H9BrO2 . . It’s often used as a reagent in chemical synthesis .

Mode of Action

It’s known to be used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester , suggesting it may undergo reactions with other compounds to form new substances.

Biochemical Pathways

As an intermediate for active pharmaceutical ingredients , it may participate in various biochemical reactions, but the exact pathways and their downstream effects are currently unknown.

Result of Action

properties

IUPAC Name |

4-(1-bromoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICCYULHZWEWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408757 | |

| Record name | 4-(1-Bromoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113023-73-7 | |

| Record name | 4-(1-Bromoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Bromoethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-(1-Bromoethyl)benzoic acid particularly interesting for ATRP?

A1: This compound presents a unique structure that makes it highly valuable for ATRP:

- Carboxylic Acid Functionality: The presence of the carboxylic acid group allows for the direct synthesis of polystyrene with terminal carboxylic acid groups. [] This is highly desirable for further modification of the polymer, as the carboxylic acid can be easily transformed into other functional groups.

- Controlled Polymerization: The bromine atom at the ethyl group acts as the initiation site for ATRP. [] This controlled radical polymerization technique enables the synthesis of polymers with well-defined molecular weights and low polydispersities. [, ]

Q2: Are there any alternative applications of this compound in polymer synthesis?

A2: Beyond ATRP, this compound has shown interesting behavior in thermal reactions:

- Graft Copolymer Synthesis: When alkali salts of this compound are heated, they unexpectedly produce a graft copolymer consisting of poly(4-vinylbenzoate) grafted onto an oligo(oxycarbonyl-1,4-phenylenethylidene) backbone. [] This points to a complex reaction mechanism involving both vinyl polymerization and oligocondensation.

Q3: What are the limitations of using this compound in polymer synthesis?

A3: While a valuable tool, there are some potential drawbacks:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

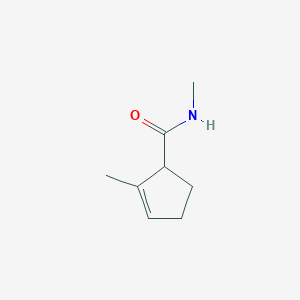

![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)